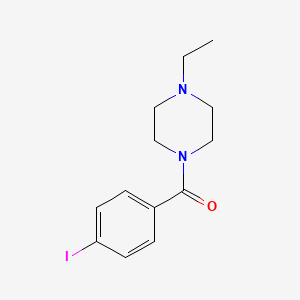

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone

Description

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDFYCBEGWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone typically involves the reaction of 4-iodobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone undergoes various types of chemical reactions, including:

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

(4-Methylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

(4-Phenylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : C13H16N2O

- IUPAC Name : this compound

Structural Characteristics

The compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with an iodine atom. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine moiety allows for potential binding to neurotransmitter receptors, while the iodophenyl group may enhance lipophilicity, facilitating cellular membrane penetration.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- CNS Activity : Due to its structural similarity to known psychoactive compounds, it is hypothesized that it may exhibit anxiolytic or antidepressant effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The compound induced apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Neuropharmacological Assessment

Behavioral studies in rodent models indicated that administration of the compound led to a significant decrease in anxiety-like behaviors in the elevated plus maze test. This suggests potential anxiolytic properties warranting further investigation.

Synthetic Route

The synthesis of this compound can be achieved through the following steps:

- Formation of Piperazine Derivative : Ethyl piperazine is reacted with appropriate carbonyl precursors under controlled conditions.

- Iodination : The phenolic precursor is iodinated using iodine monochloride or another suitable iodination reagent.

- Coupling Reaction : The iodinated phenol is coupled with the piperazine derivative using standard coupling techniques, such as amide bond formation.

Yield and Purity

Typical yields range from 60% to 80%, depending on reaction conditions and purification methods employed.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Receptor binding, apoptosis induction |

| Similar Compound A | Moderate Antimicrobial | Enzyme inhibition |

| Similar Compound B | Low Anticancer | Cell cycle modulation |

Q & A

Q. What are the recommended synthetic routes for preparing (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone, and what key reaction conditions should be optimized?

A common approach involves coupling 4-iodobenzoyl chloride with 4-ethylpiperazine in the presence of a base like triethylamine to facilitate nucleophilic acyl substitution. For example, analogous methods for similar methanone derivatives use reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from unreacted starting materials . Optimization parameters include stoichiometric ratios, reaction time, and temperature to minimize side reactions like hydrolysis of the acyl chloride.

Q. How can researchers characterize the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the presence of the 4-iodophenyl moiety (distinct aromatic proton signals) and ethylpiperazine group (multiplet signals for piperazine protons) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related piperidine methanones .

- Elemental analysis : Validate empirical formula consistency (e.g., %C, %H, %N) to ensure purity .

- HPLC : Monitor purity using reverse-phase columns with UV detection at λ ~254 nm, as described in pharmacopeial methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Referencing safety data sheets (SDS) for analogous piperazine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of airborne particles.

- Store at 2–8°C under inert atmosphere to prevent degradation .

- Emergency measures: For spills, use absorbent materials and avoid aqueous rinses to prevent iodobenzene byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in:

- Purity : Validate via HPLC and elemental analysis to rule out impurities .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.

- Structural analogs : Compare activities of derivatives (e.g., iodine vs. trifluoromethyl substituents) to isolate substituent-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-iodophenyl moiety?

- Substituent variation : Replace iodine with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., -CF₃) to assess electronic effects on receptor binding .

- Pharmacophore modeling : Use computational tools to map steric and electronic contributions of the iodophenyl group to activity .

- Biological testing : Evaluate analogs in receptor-binding assays (e.g., radiolabeled ligands for affinity measurements) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

Q. How can researchers design biochemical assays to evaluate the compound’s enzyme inhibition potential?

Q. What challenges arise in purifying this compound, and how can they be mitigated?

- Low solubility : Optimize solvent systems (e.g., DMSO/water mixtures) for recrystallization .

- Byproduct formation : Use scavengers (e.g., molecular sieves) during synthesis to absorb HCl generated in acyl chloride reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.